Zeylenone

Übersicht

Beschreibung

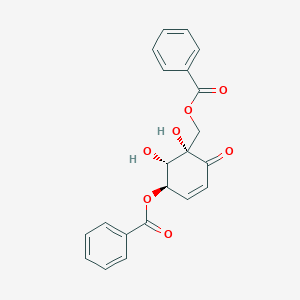

Zeylenone (C₂₁H₁₈O₇) is a naturally occurring polyoxygenated cyclohexene oxide isolated from Uvaria grandiflora Roxb. (Annonaceae) . Its molecular structure features three stereocenters (C1, C5, C6) and two benzoyl ester groups critical for its bioactivity . With a molecular weight of 382.368 g/mol, this compound exhibits potent antitumor, antifungal, and enzyme-inhibitory properties . Mechanistically, it targets dual oncogenic pathways—PI3K/AKT/mTOR and MAPK/ERK—to induce apoptosis and suppress proliferation in cancers such as cervical, gastric, and glioblastoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Zeylenone can be achieved through a stereoselective synthesis starting from shikimic acid . The synthesis involves several key steps, including the Mitsunobu reaction, OsO₄-catalyzed oxidation, and cyclic carbonates protection for the cis diol . The process begins with the methylation of shikimic acid, followed by regioselective protection of the trans vicinal diol, and a stereospecific conversion of the 3-OH group .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and extraction from natural sources .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zeylenon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Benzoylchlorid für die Benzoylierung von Hydroxylgruppen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Zeylenon, wie z. B. benzoylierte und hydroxylierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Zeylenone is characterized by its complex structure, which allows it to interact with multiple biological targets. Its primary mechanisms of action include:

- Inhibition of Kinases : this compound targets various kinases such as Jak2 and Src, leading to the downregulation of critical signaling pathways including PI3K/Akt/mTOR and MAPK/ERK. This inhibition results in decreased phosphorylation of downstream proteins, ultimately inducing apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been shown to promote apoptosis through the activation of caspases and the production of reactive oxygen species (ROS), contributing to cell cycle arrest and reduced cell viability across several cancer cell lines .

Scientific Research Applications

This compound's applications span multiple fields, including chemistry, biology, and medicine:

1. Chemistry

- This compound serves as a model compound for studying stereoselective synthesis and reaction mechanisms involving polyoxygenated cyclohexenes .

2. Biology

- The compound exhibits significant biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. It has been investigated for its role in inhibiting tumor growth in various cancer types .

3. Medicine

- Due to its potent anticancer effects, this compound is being explored for therapeutic applications in treating cancers like glioblastoma, cervical carcinoma, and gastric cancer. Studies have demonstrated its efficacy in both in vitro and in vivo models .

Antitumor Activity in Glioblastoma

A study designed a series of this compound analogs that were evaluated for their anti-glioblastoma activity. The most potent analog significantly increased the expression of cyclin-dependent kinase inhibitors (CDKIs), leading to cell cycle arrest in the G0/G1 phase. This was attributed to the compound's ability to disrupt EZH2 participation, a key regulator in tumor progression .

Cervical Carcinoma

Research demonstrated that this compound effectively inhibited proliferation and induced apoptosis in cervical carcinoma cells (HeLa and CaSki). The compound suppressed critical signaling pathways (PI3K/Akt/mTOR and MAPK/ERK), leading to significant reductions in tumor growth in nude mouse xenograft models .

Gastric Cancer

In another study, this compound was shown to inhibit gastric tumor growth by suppressing cell viability and colony formation in gastric cancer cell lines (SGC7901 and MGC803). The compound also demonstrated significant antitumor efficacy in xenograft models .

Wirkmechanismus

Zeylenone exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: this compound promotes apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

Signaling Pathways: It inhibits key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Uvagrandol (1)

- Source : Uvaria grandiflora .

- Structure: Shares a polyoxygenated cyclohexene core with Zeylenone but lacks benzoyl ester groups. Absolute configuration: (1S,2S,3R,6R) .

- Activity: Inhibits α-glucosidase, dipeptidyl peptidase-IV, lipase, and monoacylglycerol lipase (IC₅₀ values: 10–50 μM) .

This compound Derivatives

- 3-p-Fluorobenzoyl-Zeylenone (CA): A fluorinated analog with enhanced anti-glioblastoma activity (IC₅₀: 0.8–1.2 μM in GBM cells). Fluorine substitution at the benzoyl group improves blood-brain barrier penetration .

- Hydrolyzed Derivatives : Loss of benzoyl esters abolishes antitumor activity, confirming their role in target binding .

Cherrevenone

- Source : Uvaria cherrevensis .

- Structure : Similar polyoxygenated cyclohexene but with additional hydroxyl groups.

- Activity: Limited data, but shares antifungal properties with this compound .

Functional Comparison with Pharmacological Agents

Dual Pathway Inhibitors vs. Single-Target Drugs

Advantage of this compound: Dual inhibition prevents compensatory pathway activation, a limitation of single-target drugs like NPV-BEZ235 .

Antifungal Agents

Advantage of this compound: Superior efficacy against P. capsici compared to azoxystrobin .

Structural-Activity Relationship (SAR) Insights

- Critical Groups :

- Benzoyl Esters : Essential for antitumor activity; hydrolysis inactivates the compound .

- C-1/2/3 Hydroxyls : Govern apoptosis induction; esterification with bulky groups (e.g., p-fluorobenzoyl) enhances potency .

- Stereochemistry : Natural (-)-enantiomer shows higher bioactivity than (+)-form in cervical cancer models .

Biologische Aktivität

Zeylenone, a naturally occurring compound derived from Uvaria grandiflora, has garnered attention for its significant biological activities, particularly in oncology. This article discusses the biological activity of this compound, focusing on its mechanisms of action against various cancer types, including cervical carcinoma, gastric cancer, and glioblastoma. The findings are supported by case studies and experimental data.

Chemical Structure and Properties

This compound is classified as a cyclohexene oxide. Its chemical structure is critical for its biological activity, particularly its interaction with cellular pathways that regulate tumor growth and apoptosis.

This compound exhibits its biological effects through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in the G0/G1 phase by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p27 and p16. This effect has been observed in glioblastoma cells, where it disrupts the role of PRC2 by inhibiting EZH2 participation .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways. Studies have shown that this compound increases the production of reactive oxygen species (ROS), leading to cell death in various cancer cell lines .

- Inhibition of Signaling Pathways : this compound has been found to suppress critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This suppression correlates with reduced cell proliferation and increased apoptosis in cervical carcinoma cells .

In Vitro Studies

Several studies have demonstrated this compound's efficacy against different cancer cell lines:

- Cervical Cancer : this compound significantly inhibited the proliferation of HeLa and CaSki cells, inducing apoptosis and reducing colony formation. The IC50 values were determined using MTT assays, revealing effective concentrations ranging from 2.96 to 47.37 μM .

- Gastric Cancer : In gastric cancer cell lines (SGC7901 and MGC803), this compound treatment resulted in decreased cell viability and induced morphological changes indicative of apoptosis .

- Prostate Cancer : this compound was shown to repress tumor progression in DU145 prostate cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are associated with tumor invasion .

In Vivo Studies

In vivo experiments using xenograft models have further validated this compound's anti-cancer properties:

- Glioblastoma Model : In a study involving nude mice implanted with glioblastoma cells, this compound treatment led to significant reductions in tumor size and weight compared to control groups. Tumor volumes were measured using the formula , where is the largest diameter and is the diameter perpendicular to .

- Gastric Cancer Model : Similar results were observed in gastric cancer models where this compound micelles were administered, showing enhanced therapeutic effects compared to traditional treatments like paclitaxel .

Data Summary

Case Studies

Several case studies have highlighted this compound's potential in clinical applications:

- Cervical Carcinoma : A study demonstrated that this compound effectively targets the PI3K/Akt/mTOR pathway, providing a rationale for its use in therapeutic strategies against cervical cancer .

- Gastric Cancer : Research indicated that this compound micelles can serve as a promising delivery system for enhancing drug efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to confirm Zeylenone-induced apoptosis in cancer cells?

Apoptosis is validated through assays measuring mitochondrial membrane potential (MMP) loss (e.g., JC-1 staining), caspase-3 activation, and Bax/Bcl-2 ratio shifts via Western blotting. Fluorescence imaging and flow cytometry (Annexin V/PI staining) further quantify apoptotic populations. Dose-dependent increases in reactive oxygen species (ROS) and cytochrome c release are also monitored .

Q. Which cell lines are commonly used to study this compound's anti-cancer activity?

Cervical (HeLa, Caski), colon (HCT-116), ovarian (SKOV3), and gastric cancer cell lines are standard models. These lines are selected for their relevance to pathways targeted by this compound, such as PI3K/AKT and MAPK/ERK .

Q. How is this compound's cytotoxicity quantified in vitro?

Cytotoxicity is assessed using MTT or CCK-8 assays, which measure metabolic activity post-treatment. Dose-response curves (e.g., 0–40 μM this compound over 12–48 hours) determine IC50 values. Fluorescence intensity changes (e.g., Calcein-AM) provide additional validation .

Q. What concentration ranges of this compound are effective across cancer types?

Effective concentrations vary by cell line: 2.5–10 μM for SKOV3 (ovarian), 3.27–13.08 μM for HeLa (cervical), and 10–40 μM for prostate cancer models. Time-dependent effects are noted, with 24–48 hours being optimal for apoptosis induction .

Q. How is this compound's chemical identity verified in experimental studies?

Structural confirmation involves nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC) for purity (≥98%), and mass spectrometry. Stereochemical details (e.g., 4R,5S,6S configuration) are critical for bioactivity .

Advanced Research Questions

Q. How can researchers address pathway crosstalk when studying this compound's mechanisms (e.g., PI3K vs. MAPK)?

Combinatorial inhibition studies using pathway-specific blockers (e.g., LY294002 for PI3K, U0126 for MAPK) clarify dominant pathways. Phosphoprotein arrays and RNA sequencing identify cross-regulatory nodes. Dose-dependent pathway activation (e.g., p-AKT reduction at lower concentrations vs. p-ERK at higher doses) must be analyzed .

Q. What strategies resolve contradictions in this compound's effects on pro-survival pathways across studies?

Discrepancies (e.g., NF-κB suppression in colon cancer vs. Wnt/β-catenin inhibition in prostate cancer) require cell-type-specific context analysis. Co-culture models, patient-derived xenografts (PDX), and multi-omics integration (proteomics/transcriptomics) contextualize pathway selectivity .

Q. How can this compound treatment protocols be optimized for heterogeneous tumor models?

Pre-treatment RNA-seq screens for pathway activation status (e.g., high AKT vs. high ERK) guide dosage adjustments. Synergy testing with chemotherapeutics (e.g., cisplatin) and 3D spheroid models improve translational relevance .

Q. What methods validate the specificity of this compound's pathway inhibition?

CRISPR/Cas9 knockout of target genes (e.g., AKT1, β-catenin) or siRNA silencing confirms on-target effects. Rescue experiments (e.g., constitutively active AKT overexpression) distinguish direct vs. indirect modulation .

Q. Which in vivo models best recapitulate this compound's anti-tumor efficacy?

Subcutaneous xenografts (e.g., HCT-116 colon cancer in nude mice) and orthotopic models (e.g., ovarian cancer in NSG mice) are used. Pharmacokinetic studies track this compound bioavailability, while immunohistochemistry assesses pathway suppression in tumors .

Q. How are this compound analogs designed to enhance therapeutic efficacy?

Structure-activity relationship (SAR) studies modify the cyclohexene oxide core or benzoyloxy groups. Derivatives like Cyclohexene oxide CA are tested for improved bioavailability and target engagement. In silico docking predicts interactions with pathway proteins (e.g., EZH2) .

Q. What protocols ensure reproducibility in this compound studies?

Detailed supplemental methods (per Beilstein Journal guidelines) include batch-specific purity data, solvent controls, and apoptosis assay gating strategies. Independent replication in ≥2 labs and public raw data deposition (e.g., ProteomeXchange) mitigate variability .

Eigenschaften

IUPAC Name |

[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNZIGRBVXAOSR-PLMTUMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441923 | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193410-84-3 | |

| Record name | Zeylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.